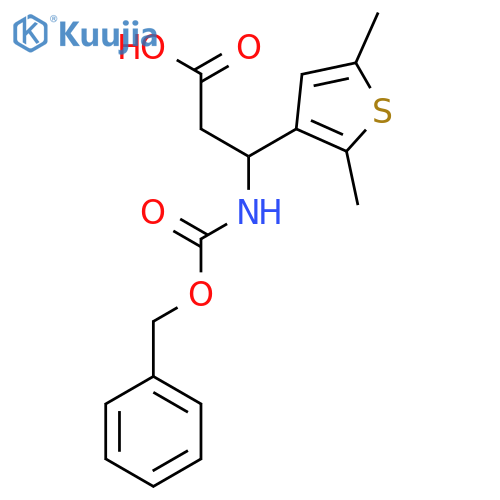

Cas no 1697194-67-4 (3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid)

1697194-67-4 structure

商品名:3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid

3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid

- EN300-1284708

- 3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid

- 1697194-67-4

-

- インチ: 1S/C17H19NO4S/c1-11-8-14(12(2)23-11)15(9-16(19)20)18-17(21)22-10-13-6-4-3-5-7-13/h3-8,15H,9-10H2,1-2H3,(H,18,21)(H,19,20)

- InChIKey: COZVGDRSCKDQLK-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=CC(=C1C)C(CC(=O)O)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 333.10347926g/mol

- どういたいしつりょう: 333.10347926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 104Ų

3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1284708-1000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid |

1697194-67-4 | 1000mg |

$628.0 | 2023-10-01 | ||

| Enamine | EN300-1284708-50mg |

3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid |

1697194-67-4 | 50mg |

$528.0 | 2023-10-01 | ||

| Enamine | EN300-1284708-2500mg |

3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid |

1697194-67-4 | 2500mg |

$1230.0 | 2023-10-01 | ||

| Enamine | EN300-1284708-5000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid |

1697194-67-4 | 5000mg |

$1821.0 | 2023-10-01 | ||

| Enamine | EN300-1284708-250mg |

3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid |

1697194-67-4 | 250mg |

$579.0 | 2023-10-01 | ||

| Enamine | EN300-1284708-1.0g |

3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid |

1697194-67-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1284708-500mg |

3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid |

1697194-67-4 | 500mg |

$603.0 | 2023-10-01 | ||

| Enamine | EN300-1284708-10000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid |

1697194-67-4 | 10000mg |

$2701.0 | 2023-10-01 | ||

| Enamine | EN300-1284708-100mg |

3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid |

1697194-67-4 | 100mg |

$553.0 | 2023-10-01 |

3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

1697194-67-4 (3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬